LMK-235 LMK-235 LMK-235 is a selective histone deacetylase (HDAC) 4 and HDAC5 inhibitor. LMK-235 demonstrates activity against chemoresistant cancer cell lines in an MTT assay for cytotoxicity using human ovarian cancer cell lines A2780 and cisplatin resistant A2780CisR (IC50 = 0.49 and 0.32 μ M respectively).
Brand Name: Vulcanchem
CAS No.: 1418033-25-6
VCID: VC0548546
InChI: InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)
SMILES: CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35

LMK-235

CAS No.: 1418033-25-6

Inhibitors

VCID: VC0548546

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35

Purity: >98% (or refer to the Certificate of Analysis)

LMK-235 - 1418033-25-6

CAS No. 1418033-25-6
Product Name LMK-235
Molecular Formula C15H22N2O4
Molecular Weight 294.35
IUPAC Name N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide
Standard InChI InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)
Standard InChIKey VRYZCEONIWEUAV-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C
Appearance White to off-white solid powder
Description LMK-235 is a selective histone deacetylase (HDAC) 4 and HDAC5 inhibitor. LMK-235 demonstrates activity against chemoresistant cancer cell lines in an MTT assay for cytotoxicity using human ovarian cancer cell lines A2780 and cisplatin resistant A2780CisR (IC50 = 0.49 and 0.32 μ M respectively).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms LMK235; LMK 235; LMK-235.
Reference 1: Hansen FK, Sumanadasa SD, Stenzel K, Duffy S, Meister S, Marek L, Schmetter R, Kuna K, Hamacher A, Mordmüller B, Kassack MU, Winzeler EA, Avery VM, Andrews KT, Kurz T. Discovery of HDAC inhibitors with potent activity against multiple malaria parasite life cycle stages. Eur J Med Chem. 2014 Jul 23;82:204-13. doi: 10.1016/j.ejmech.2014.05.050. Epub 2014 May 22. PubMed PMID: 24904967.
2: Marek L, Hamacher A, Hansen FK, Kuna K, Gohlke H, Kassack MU, Kurz T. Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. J Med Chem. 2013 Jan 24;56(2):427-36. doi: 10.1021/jm301254q. Epub 2013 Jan 8. PubMed PMID: 23252603.
PubChem Compound 71520717
Last Modified Nov 12 2021
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